1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2-yl group, for example, is a bicyclic structure with a benzene ring fused to a thiazole ring . The azetidin-3-yl group is a type of four-membered ring containing nitrogen .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the methoxy group might undergo reactions typical of ethers, while the azetidin-3-yl group might participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group might increase its solubility in organic solvents.Scientific Research Applications
Synthesis and Biological Activity
One study describes the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a class of heteroatom-activated beta-lactam antibiotics showing significant activity predominantly against Gram-negative bacteria. This research demonstrates the potential of structurally related compounds in the development of new antibacterial agents (Woulfe & Miller, 1985).
Anticancer and Antiangiogenic Activity
Another study focused on the design, synthesis, in vitro, and in vivo evaluation of novel 3-arylaminobenzofuran derivatives. These compounds were investigated for their antiproliferative activity against cancer cells and inhibition of tubulin polymerization, showcasing their potential as anticancer agents (Romagnoli et al., 2015).
Antimicrobial Activities
The design, synthesis, and antimicrobial activities of some azole derivatives were reported, starting from furan-2-carbohydrazide. This study presents the potential use of these compounds in combating microbial infections, highlighting their significance in pharmaceutical research (Başoğlu et al., 2013).
Insecticidal Activity
A series of 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines was synthesized and evaluated for insecticidal activity against Aphis fabae. The research offers insights into the potential agricultural applications of these compounds as insecticides (Xian, 2011).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities . For example, they can affect the pathways involved in inflammation by inhibiting COX-1 .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-20-11-4-2-6-13-14(11)17-16(23-13)18-8-10(9-18)22-15(19)12-5-3-7-21-12/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBILJGSWWDXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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